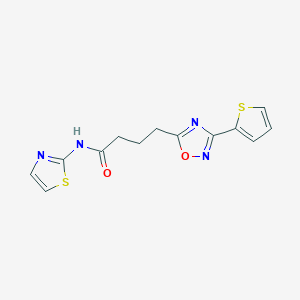
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA belongs to a class of compounds called glutamate transport inhibitors, which are known to modulate the activity of glutamate, an important neurotransmitter in the brain.
Mécanisme D'action
TBOA acts as a competitive inhibitor of glutamate transporters, preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate various glutamate receptors and modulate neuronal activity. TBOA has been shown to selectively inhibit the activity of a specific subtype of glutamate transporter called EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TBOA has been shown to modulate glutamate signaling in various regions of the brain, including the hippocampus, cortex, and cerebellum. Studies have demonstrated that TBOA can enhance synaptic plasticity, alter neuronal excitability, and induce seizures in animal models. TBOA has also been shown to have neuroprotective effects in certain pathological conditions, such as ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TBOA is its selectivity for EAAT2, which allows for the specific modulation of glutamate signaling in astrocytes. TBOA is also relatively easy to synthesize and can be used in a variety of experimental settings. However, TBOA has some limitations, including its potential toxicity and non-specific effects on other glutamate transporters. Additionally, TBOA's effects on glutamate signaling may be influenced by various factors, such as the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on TBOA and its potential applications. One area of interest is the development of more selective and potent glutamate transport inhibitors that can target specific subtypes of transporters. Another area of focus is the investigation of TBOA's effects on other neurotransmitter systems and their interactions with glutamate signaling. Finally, the development of novel drug delivery systems for TBOA and other glutamate transport inhibitors may facilitate their translation into clinical applications for neurological disorders.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 2-aminothiazole with 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of butanoyl chloride. The resulting compound is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for regulating the extracellular concentration of glutamate, which is critical for maintaining normal neuronal function. Dysregulation of glutamate transporters has been implicated in several neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S2/c18-10(15-13-14-6-8-21-13)4-1-5-11-16-12(17-19-11)9-3-2-7-20-9/h2-3,6-8H,1,4-5H2,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMUGGRDOONBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

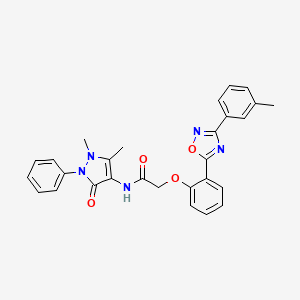

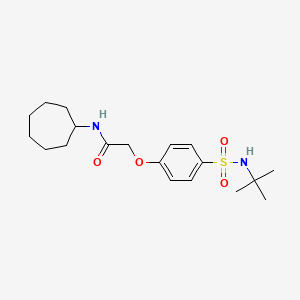
![1-(3-methylbenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7697990.png)

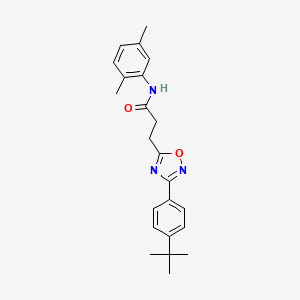
![2,2-diphenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7698012.png)


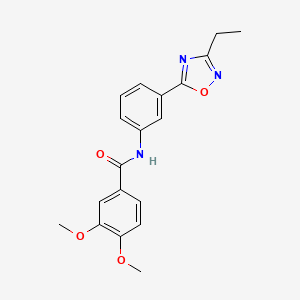

![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7698051.png)
